3-[(3-phenoxyphenyl)methylsulfanyl]-5H-[1,2,4]triazino[5,6-b]indole
Overview
Description
“3-[(3-phenoxybenzyl)thio]-5H-[1,2,4]triazino[5,6-b]indole” is a structurally novel compound . It belongs to the class of compounds known as [1,2,4]triazino[5,6-b]indoles . These compounds are gaining importance in medicinal and organic chemistry due to their wide range of biological activity and medicinal applications .
Synthesis Analysis
The synthesis of similar compounds has been achieved by condensation of tert-butyl-substituted isatins with benzene-1,2-diamine or thiosemicarbazide . Another method involves the reaction of 3-mercapto-5H-[1,2,4]triazino[5,6-b]indole with allyl bromide in the NaOH–H2O–DMSO system .Molecular Structure Analysis
The molecular structures of these compounds were elucidated on the basis of elemental analysis and spectral data .Chemical Reactions Analysis
In one study, halocyclization of a similar compound, 3-allylthio-5H-[1,2,4]triazino[5,6-b]indole, synthesized the 3-halomethyl-3,10-dihydro-2H-[1,3]thiazolo[3’,2’:2,3][1,2,4]triazino[5,6-b]indolium halides .Mechanism of Action
While the exact mechanism of action for “3-[(3-phenoxybenzyl)thio]-5H-[1,2,4]triazino[5,6-b]indole” is not specified, similar compounds have been reported to have potent antimalarial, antidepressant, and antileishmanial activity . Another compound, 3-mercapto-5H-1,2,4-triazino[5,6-b]indole-5-acetic acid (cemtirestat), has been evaluated for its effect on symptoms of diabetic peripheral neuropathy, acting as an efficient and selective aldose reductase inhibitor .
Future Directions
Future studies could explore the potential effects of similar compounds on consequences of diseases that are not exclusively dependent on glucose metabolism via the polyol pathway . The synthesis of new tert-butyl-substituted heteroaromatic compounds has been frequently reported in the literature , indicating a promising direction for future research.
Properties
IUPAC Name |
3-[(3-phenoxyphenyl)methylsulfanyl]-5H-[1,2,4]triazino[5,6-b]indole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N4OS/c1-2-8-16(9-3-1)27-17-10-6-7-15(13-17)14-28-22-24-21-20(25-26-22)18-11-4-5-12-19(18)23-21/h1-13H,14H2,(H,23,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOUOSXCAVIWXIL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)CSC3=NC4=C(C5=CC=CC=C5N4)N=N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60417135 | |
Record name | 3-[(3-phenoxyphenyl)methylsulfanyl]-5H-[1,2,4]triazino[5,6-b]indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60417135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5808-54-8 | |
Record name | 3-[(3-phenoxyphenyl)methylsulfanyl]-5H-[1,2,4]triazino[5,6-b]indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60417135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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